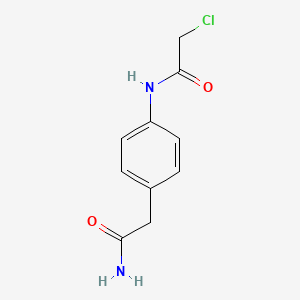![molecular formula C12H20N4O B7557627 2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide](/img/structure/B7557627.png)
2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 1990s and has since been investigated for its anti-tumor and anti-viral properties.
Mecanismo De Acción
2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide activates the STING (stimulator of interferon genes) pathway, which leads to the production of type I interferons and other cytokines. These cytokines activate the immune system and induce the destruction of tumor cells. 2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide also inhibits the formation of new blood vessels, which is essential for tumor growth.
Biochemical and Physiological Effects:
2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide has been shown to have several biochemical and physiological effects. It induces the production of cytokines, such as interferons, TNF-alpha, and IL-6. It also activates the immune system and induces the destruction of tumor cells. 2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide inhibits the formation of new blood vessels, which is essential for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide has several advantages for lab experiments. It is a synthetic compound, which means it can be easily synthesized and purified. It has been extensively studied for its anti-tumor properties, which makes it a valuable tool for cancer research. However, 2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide has some limitations. It has a short half-life, which means it needs to be administered frequently. It also has some toxicity, which limits its use in clinical trials.
Direcciones Futuras
There are several future directions for 2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide research. One direction is to investigate its potential as an anti-viral agent. 2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus. Another direction is to investigate its potential in combination with other anti-tumor agents. 2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide has been shown to enhance the anti-tumor effects of chemotherapy and radiation therapy. Finally, there is a need to investigate the mechanism of action of 2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide in more detail to optimize its use in cancer therapy.
Conclusion:
2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide is a synthetic compound that has been extensively studied for its anti-tumor and anti-viral properties. It activates the immune system and induces the destruction of tumor cells. 2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide has several advantages for lab experiments, but also has some limitations. There are several future directions for 2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide research, including investigating its potential as an anti-viral agent, its use in combination with other anti-tumor agents, and optimizing its use in cancer therapy.
Métodos De Síntesis
2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide can be synthesized using a multi-step process that involves the reaction of 3-cyanopyridine with dimethylamine, followed by the addition of pentanoyl chloride. The resulting product is then purified through column chromatography to obtain pure 2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide. The synthesis method has been optimized over the years to improve the yield and purity of 2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide.
Aplicaciones Científicas De Investigación
2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various types of cancer, including lung, breast, and colon cancer. 2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide works by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of tumor cells.
Propiedades
IUPAC Name |
2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-4-5-10(13)12(17)15-9-6-7-11(14-8-9)16(2)3/h6-8,10H,4-5,13H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYULDFLRRZZGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC1=CN=C(C=C1)N(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide](/img/structure/B7557551.png)



![N-[(3-methylthiophen-2-yl)methyl]-2-(pyrrolidin-1-ylmethyl)aniline](/img/structure/B7557579.png)
![N-[2-(4-bromophenyl)propan-2-yl]-2-chloroacetamide](/img/structure/B7557582.png)
![N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B7557585.png)





![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7557643.png)